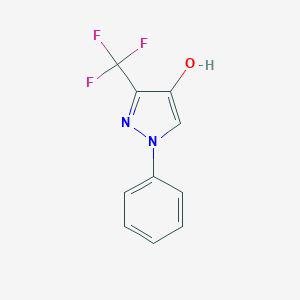

1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Description

Properties

IUPAC Name |

1-phenyl-3-(trifluoromethyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)9-8(16)6-15(14-9)7-4-2-1-3-5-7/h1-6,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCWJNLQJDKCMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357243 | |

| Record name | 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119868-24-5 | |

| Record name | 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Synthesis & Characterization of 1-Phenyl-3-(Trifluoromethyl)-1H-Pyrazol-4-ol

[1]

Executive Summary

The synthesis of 4-hydroxypyrazoles substituted with electron-withdrawing groups (like

This guide presents a regiocontrolled, three-stage protocol designed for high-purity applications. We utilize the differing reactivity of hydrazine salts versus free bases to lock the

Key Technical Advantages of this Route:

-

Regio-lock: >95:5 selectivity for the 3-

isomer over the 5- -

Modular Functionalization: The 4-bromo intermediate allows for divergence into Suzuki couplings if the target structure changes.[1]

-

Scalability: Avoids the use of unstable diazo-dicarbonyl precursors common in older literature.[1]

Synthetic Strategy & Mechanism

The Regioselectivity Paradox

The condensation of phenylhydrazine with 4,4,4-trifluorobutane-1,3-dione (or its enol ethers) can yield two isomers:

-

1-phenyl-3-(trifluoromethyl)pyrazole (Target Core)[1]

-

1-phenyl-5-(trifluoromethyl)pyrazole (Undesired)[1]

Mechanistic Insight: The regioselectivity is dictated by the nucleophilicity of the hydrazine nitrogens.

-

Free Base Hydrazine: The terminal

is the most nucleophilic, attacking the most electrophilic carbonyl (adjacent to -

Hydrazine Hydrochloride: Protonation reduces the nucleophilicity of the internal nitrogen. The reaction becomes kinetically controlled, favoring attack at the less hindered carbonyl, yielding the 3-

isomer.[1]

Workflow Visualization

The following diagram illustrates the critical decision pathways in this synthesis.

Figure 1: Decision tree for regioselective synthesis and C-4 functionalization.

Experimental Protocols

Phase 1: Regioselective Ring Construction

Objective: Synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole.

-

Reagents:

Protocol:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine hydrochloride (10 mmol) in absolute ethanol (20 mL). Note: Do not neutralize the salt.

-

Addition: Add 4,4,4-trifluoro-1-ethoxybut-3-en-2-one (10 mmol) dropwise over 15 minutes. The solution will turn yellow/orange.[1]

-

Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Extraction: Redissolve the residue in DCM (50 mL) and wash with water (2 x 30 mL) to remove inorganic salts. Dry organic layer over

.[1][2] -

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Phase 2: C-4 Bromination

Objective: Installation of a reactive handle at the 4-position.[1]

-

Reagents:

Protocol:

-

Dissolve the pyrazole (5 mmol) in ACN (15 mL).

-

Add NBS (5.5 mmol) portion-wise at room temperature.

-

Stir for 2 hours. The reaction is typically quantitative.[1]

-

Concentrate and filter through a short silica plug to remove succinimide byproducts.[1]

-

Product: 4-bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole.[1]

Phase 3: Hydroxylation via Boronate Oxidation

Objective: Conversion of C-Br to C-OH.

-

Reagents:

Protocol:

-

Lithiation: Cool a solution of the 4-bromo intermediate (2 mmol) in anhydrous THF (10 mL) to -78°C under Argon.

-

Exchange: Add n-BuLi (2.2 mmol) dropwise. Stir for 30 mins at -78°C. Critical: Maintain low temp to prevent ring fragmentation.

-

Borylation: Add Trimethyl borate (2.4 mmol) quickly. Allow the solution to warm to 0°C over 1 hour.

-

Oxidation: To the same flask (now containing the aryl boronate), add NaOH (1M, 2 mL) followed by

(30%, 1 mL). Stir at room temperature for 1 hour. -

Quench: Acidify carefully with 1M HCl to pH 4.

-

Isolation: Extract with EtOAc (3 x 15 mL). The product is in the organic layer.[1][2]

-

Final Purification: Recrystallization from DCM/Hexane or column chromatography (Hexane:EtOAc 7:3).

Characterization Data

The following data table summarizes the expected spectral signatures for validating the final product.

| Technique | Parameter | Diagnostic Signal | Structural Confirmation |

| Chemical Shift | Confirms | ||

| Pyrazole C-5 H | Absence of coupling confirms C-4 substitution. | ||

| Hydroxyl (-OH) | Exchangeable with | ||

| C-OH (C-4) | Significant downfield shift compared to unsubstituted C-4 (~105 ppm).[1] | ||

| IR | O-H Stretch | 3200-3400 | Confirms phenol-like hydroxyl group.[1] |

| HRMS | [M+H]+ | Calc: 229.0583 | Mass confirmation.[1] |

Regioisomer Differentiation

It is vital to distinguish the target (3-

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Target (3-

): Strong NOE correlation between the N-Phenyl ortho-protons and the C-5 proton of the pyrazole ring. -

Byproduct (5-

): The

-

Safety & Handling

-

Phenylhydrazine: Highly toxic and a suspected carcinogen.[1] Handle in a fume hood with double nitrile gloves.[1]

-

n-Butyllithium: Pyrophoric.[1] Use strictly anhydrous conditions and inert atmosphere (Argon/Nitrogen).[1]

-

Peroxides: The oxidation step generates peroxides.[1] Test the organic layer for peroxides before concentration if the reaction is scaled up.[1]

References

-

Regioselective Synthesis of Pyrazoles: Bonacorso, H. G., et al. (2023).[1][3][4] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.[1] [Link] Relevance: Establishes the rule that arylhydrazine hydrochlorides favor the 1,3-isomer.[1][4]

-

Microwave-Assisted Synthesis & Isomer Characterization: Lam, L., Park, S.H., & Sloop, J. (2022).[1] Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank.[1] [Link] Relevance: Provides detailed NMR/IR characterization data for trifluoromethyl-phenyl-pyrazoles.[1]

-

General Methods for 4-Hydroxypyrazoles: Zhang, D. (2023).[1][5] Synthesis of 4-substituted 3-trifluoromethyl pyrazoles. Beilstein Journal of Organic Chemistry. [Link] Relevance: Discusses the functionalization of the pyrazole C-4 position.[1]

-

Industrial Preparation of Trifluoromethyl Pyrazoles: Patent WO2017084995A1.[1] Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Relevance: Highlights the industrial challenges and conditions for regioselectivity in

pyrazole synthesis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol Derivatives: A Technical Guide

Foreword: Unlocking the Versatility of the Pyrazole Scaffold

For researchers, scientists, and professionals in drug development, the pyrazole nucleus represents a cornerstone of medicinal chemistry. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a versatile scaffold that has given rise to a multitude of clinically significant therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antifungal properties.[2][3][4] The introduction of a trifluoromethyl group at the 3-position and a phenyl group at the 1-position of the pyrazole ring, coupled with a hydroxyl group at the 4-position, creates the 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol core. This specific arrangement of substituents has been the subject of intensive research, revealing a class of compounds with potent and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising derivatives, offering valuable insights for their further development as next-generation therapeutics.

Synthetic Pathways to 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol Derivatives

The cornerstone of accessing this class of compounds lies in the Knoevenagel condensation and subsequent cyclization reaction. A general and adaptable synthetic route involves the reaction of a β-ketoester, specifically ethyl 4,4,4-trifluoroacetoacetate, with phenylhydrazine.[5][6] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired pyrazole core.

General Synthesis Protocol

This protocol outlines a typical procedure for the synthesis of the 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol scaffold. It is important to note that reaction conditions may require optimization for specific derivatives.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine in a suitable solvent, such as ethanol or methanol.[2][7]

-

Acidify the solution to a pH between 5.0 and 6.5 using a suitable acid, such as hydrochloric acid or sulfuric acid.[2][8]

Step 2: Addition of β-Ketoester

-

While stirring, add ethyl 4,4,4-trifluoroacetoacetate dropwise to the reaction mixture.[5][6]

-

Control the temperature of the reaction mixture between 40°C and 90°C.

Step 3: Reflux and Cyclization

-

Heat the reaction mixture to reflux and maintain for a period of 1 to 6 hours.[8]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

Step 4: Workup and Purification

-

After the reaction is complete, distill off the solvent.

-

Neutralize the reaction mixture and cool to allow for crystallization of the crude product.

-

Filter the crude product and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol.[7]

Caption: Synthetic workflow for 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Derivatives of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][10][11] The COX enzymes, particularly COX-2, are key mediators in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of these pyrazole derivatives are largely attributed to their ability to selectively inhibit the COX-2 enzyme.[9] The trifluoromethyl group and the phenyl ring at positions 3 and 1, respectively, play a crucial role in the binding of these compounds to the active site of the COX-2 enzyme. This selective inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain. Some derivatives have also been shown to modulate the production of inflammatory cytokines such as TNF-α and IL-6.[12][13]

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

In Vitro COX-2 Inhibition Assay Protocol

This protocol describes a common method for evaluating the COX-2 inhibitory activity of the synthesized compounds.

Materials:

-

COX-2 enzyme (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) as a colorimetric agent

-

Test compounds and reference standard (e.g., Celecoxib)

-

Tris-HCl buffer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the Tris-HCl buffer, COX-2 enzyme solution, and various concentrations of the test compound or reference standard.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid and TMPD to each well.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.[14]

Anticancer Activity: Inducing Apoptosis in Malignant Cells

A growing body of evidence suggests that 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol derivatives possess potent anticancer activity against a range of cancer cell lines.[4][15][16] Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.

Apoptotic Pathways

These pyrazole derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.

Caption: Apoptosis induction by pyrazole derivatives.

Quantitative Anticancer Activity Data

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | 12.5 | [15] |

| Compound B | HCT-116 (Colon) | 8.2 | [15] |

| Compound C | A549 (Lung) | 15.1 | [15] |

MTT Assay Protocol for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[17][18][19]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds and a positive control (e.g., Doxorubicin)

-

MTT solution

-

Solubilization solution (e.g., DMSO)

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.[19]

Antimicrobial and Antifungal Activity

Derivatives of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol have also exhibited promising activity against a range of bacterial and fungal pathogens.[3][20] The presence of the trifluoromethyl group is often associated with enhanced antimicrobial potency.

Spectrum of Activity and MIC Values

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound D | Staphylococcus aureus | 8 | [3] |

| Compound E | Escherichia coli | 16 | [3] |

| Compound F | Candida albicans | 4 | [20] |

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[21][22][23]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compounds and a positive control antibiotic/antifungal

-

96-well microtiter plates

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a microtiter plate.

-

Prepare a standardized inoculum of the microorganism and add it to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.[24][25]

Conclusion and Future Directions

The 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. Their potential as anti-inflammatory, anticancer, and antimicrobial agents is well-supported by a growing body of scientific literature. The synthetic accessibility of these compounds, coupled with their potent and often selective biological effects, makes them highly attractive candidates for further drug development.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of substitutions on both the phenyl ring and the pyrazole core is needed to delineate the precise structural requirements for optimal activity and selectivity for each therapeutic target.

-

Mechanism of Action Elucidation: While the primary mechanisms of action for some activities have been identified, further investigation into the specific molecular targets and signaling pathways is crucial for rational drug design and development.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates must be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

-

Development of Novel Derivatives: The versatile pyrazole core allows for the design and synthesis of novel hybrid molecules, combining the pyrazol-4-ol scaffold with other pharmacophores to enhance potency and broaden the spectrum of activity.

References

- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google P

-

SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES - Rasayan Journal of Chemistry. (URL: [Link])

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (URL: [Link])

-

Synthesis of 3-phenyl-1H-pyrazole Derivatives | Atlantis Press. (URL: [Link])

- METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL - European Patent Office - EP 3317254 B1 - Googleapis.com. (URL: )

- Method for preparation of 1-methyl-3-(trifluoromethyl)

-

(PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - ResearchGate. (URL: [Link])

- WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (URL: )

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Publishing. (URL: [Link])

-

Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - NIH. (URL: [Link])

-

Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (URL: [Link])

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (URL: [Link])

-

Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed. (URL: [Link])

-

Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC - PubMed Central. (URL: [Link])

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (URL: [Link])

-

Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - NIH. (URL: [Link])

-

Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study - Journal of Applied Pharmaceutical Science. (URL: [Link])

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL: [Link])

-

Pyrazoline derivatives as an anticancer activity - IJCRT.org. (URL: [Link])

-

Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes - Biointerface Research in Applied Chemistry. (URL: [Link])

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC - PubMed Central. (URL: [Link])

-

Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies - MDPI. (URL: [Link])

-

Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives - OEMS Connect Journals. (URL: [Link])

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. (URL: [Link])

-

Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst - MDPI. (URL: [Link])

-

Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. (URL: [Link])

-

In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry - JOCPR. (URL: [Link])

-

Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Broth microdilution - Wikipedia. (URL: [Link])

-

Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - MDPI. (URL: [Link])

-

Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - NIH. (URL: [Link])

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (URL: [Link])

-

MTT Cell Assay Protocol. (URL: [Link])

-

Ahmed H. Abdelazeem 1,2 *, Asmaa G. Safi El-Din 1 , Mohammed T. El-Saadi 1 - Research Journal of Pharmacy and Technology. (URL: [Link])

-

Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases - BioWorld. (URL: [Link])

-

Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of new 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC - NIH. (URL: [Link])

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Publishing. (URL: [Link])

Sources

- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 11. rjptonline.org [rjptonline.org]

- 12. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijcrt.org [ijcrt.org]

- 16. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. publishatcj.com [publishatcj.com]

- 18. jocpr.com [jocpr.com]

- 19. texaschildrens.org [texaschildrens.org]

- 20. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rr-asia.woah.org [rr-asia.woah.org]

- 22. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Broth microdilution - Wikipedia [en.wikipedia.org]

- 24. mdpi.com [mdpi.com]

- 25. m.youtube.com [m.youtube.com]

Spectroscopic Blueprint of a Key Heterocycle: A Technical Guide to 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signature of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a detailed blueprint for the unambiguous identification and characterization of this molecule. This document is intended for researchers, scientists, and drug development professionals, offering not just spectral data, but also the underlying principles and experimental considerations essential for robust structural elucidation. While direct experimental spectra for this specific molecule are not publicly consolidated, this guide synthesizes data from closely related, structurally analogous compounds to provide a highly accurate and predictive analysis.

Introduction: The Significance of Fluorinated Pyrazoles

The pyrazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. The incorporation of a trifluoromethyl (CF₃) group is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The title compound, 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, combines these key features, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

Accurate and comprehensive characterization of such molecules is the bedrock of scientific integrity and reproducibility. This guide provides an in-depth examination of the key spectroscopic techniques required to confirm the identity and purity of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol.

Molecular Structure and Predicted Spectroscopic Overview

To facilitate the discussion of spectroscopic data, the atoms of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol are numbered as shown below.

Caption: Numbering scheme for 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol.

Based on this structure, we can anticipate the following key spectroscopic features:

-

¹H NMR: Signals corresponding to the phenyl protons, the pyrazole C5-H proton, and a hydroxyl proton.

-

¹³C NMR: Resonances for the phenyl carbons, the three pyrazole ring carbons, and the carbon of the trifluoromethyl group, which is expected to show coupling to fluorine.

-

¹⁹F NMR: A single resonance for the three equivalent fluorine atoms of the CF₃ group.

-

IR Spectroscopy: Characteristic absorption bands for the O-H (hydroxyl), C=C/C=N (aromatic rings), and C-F (trifluoromethyl) bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the molecule (C₁₀H₇F₃N₂O), along with predictable fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for a complete structural assignment.

Experimental Protocol

A self-validating NMR protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of the -OH proton signal without rapid exchange.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Perform a proton-decoupled ¹³C experiment (e.g., PENDANT or APT) to determine the chemical shifts of all carbon atoms.

-

¹⁹F NMR Acquisition: Obtain a proton-decoupled ¹⁹F spectrum. No internal standard is typically required, as the spectrometer's fluorine frequency provides a reliable reference.

-

Data Processing: Process the raw data (FID) with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The chemical shifts are predicted based on data from structurally similar 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ols.[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 11.0 | br s | 1H | OH | The acidic hydroxyl proton is expected to appear as a broad singlet at a downfield chemical shift in DMSO-d₆. |

| ~8.15 | s | 1H | C5-H | This proton is on the pyrazole ring and is expected to be a singlet due to the absence of adjacent protons. |

| ~7.80 | d, J ≈ 7.8 Hz | 2H | C2'-H , C6'-H | These ortho-protons of the N-phenyl ring are deshielded by the pyrazole nitrogen and appear as a doublet. |

| ~7.55 | t, J ≈ 7.8 Hz | 2H | C3'-H , C5'-H | The meta-protons of the N-phenyl ring, showing triplet multiplicity from coupling to both ortho and para protons. |

| ~7.40 | t, J ≈ 7.4 Hz | 1H | C4'-H | The para-proton of the N-phenyl ring, appearing as a triplet. |

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

The predicted ¹³C NMR chemical shifts are also based on analogous pyrazole structures.[3]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150.0 | C 4-OH | The carbon bearing the hydroxyl group is expected to be significantly downfield. |

| ~145.0 (q, ²JCF ≈ 37 Hz) | C 3-CF₃ | This carbon is coupled to the three fluorine atoms, resulting in a quartet. Its chemical shift is influenced by the electron-withdrawing CF₃ group. |

| ~138.5 | C 1' | The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen. |

| ~129.5 | C 3', C 5' | Aromatic carbons of the phenyl ring. |

| ~128.0 | C 4' | Aromatic carbon of the phenyl ring. |

| ~125.0 | C 5 | The CH carbon of the pyrazole ring. |

| ~121.0 | C 2', C 6' | Aromatic carbons of the phenyl ring. |

| ~119.5 (q, ¹JCF ≈ 268 Hz) | C F₃ | The carbon of the trifluoromethyl group exhibits a large one-bond coupling constant with the fluorine atoms and is shifted upfield. |

Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

The ¹⁹F NMR spectrum provides a simple yet definitive confirmation of the trifluoromethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -61.0 | s | CF ₃ | The three fluorine atoms are chemically equivalent and are not coupled to any nearby protons or other fluorine atoms, resulting in a sharp singlet. The chemical shift is characteristic for a CF₃ group attached to a pyrazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[4]

Experimental Protocol

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.

-

Data Acquisition: A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3400 - 3200 | Strong, Broad | O-H | Stretching |

| 3100 - 3000 | Medium | Aromatic C-H | Stretching |

| 1600 - 1580 | Medium-Strong | C=N | Pyrazole Ring Stretching |

| 1510 - 1480 | Strong | C=C | Phenyl Ring Stretching |

| 1250 - 1100 | Very Strong | C-F | CF₃ Symmetric & Asymmetric Stretching |

| ~1050 | Strong | C-O | Stretching |

The most diagnostic peak is the broad O-H stretch, confirming the presence of the hydroxyl group. The very strong C-F stretching absorptions are a clear indicator of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information.[5][6]

Experimental Protocol

-

Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method suitable for this polar molecule, which will likely produce a strong protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is used to determine the exact mass of the molecular ion, allowing for the confirmation of the elemental formula.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be performed on the isolated molecular ion to induce fragmentation and provide further structural confirmation.

Predicted Mass Spectrometry Data

-

Calculated Exact Mass: C₁₀H₇F₃N₂O = 228.0510

-

Expected ESI-MS (Positive Mode): A prominent ion at m/z 229.0588, corresponding to [M+H]⁺.

Proposed Fragmentation Pathway:

The fragmentation of N-phenylpyrazoles often involves cleavages within the pyrazole ring and loss of small neutral molecules.

Caption: A plausible ESI-MS/MS fragmentation pathway for [M+H]⁺.

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation relies on the convergence of data from all techniques. No single method is sufficient on its own.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The structural elucidation of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra define the carbon-hydrogen backbone and the substitution pattern of the pyrazole and phenyl rings. The characteristic singlet in the ¹⁹F NMR spectrum is a definitive marker for the trifluoromethyl group. IR spectroscopy confirms the presence of key functional groups, particularly the hydroxyl moiety. Finally, high-resolution mass spectrometry validates the elemental composition and provides corroborating structural evidence through fragmentation patterns. This guide provides the expected data and interpretive logic, serving as an authoritative reference for the characterization of this important heterocyclic compound.

References

-

Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. [Link]

-

4,4'-[(2-Chlorophenyl)methylene]bis[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol]. MDPI. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

A Beginner's Guide to Mass Spectrometry. ACD/Labs. [Link]

-

Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

-

Fundamentals of Mass Spectrometry. Chemetrix. [Link]

Sources

- 1. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Structural Analogs and Derivatives of 1-Phenyl-3-(Trifluoromethyl)-1H-Pyrazol-4-ol: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol , a privileged scaffold in medicinal and agrochemical chemistry. Characterized by the electron-withdrawing trifluoromethyl (

Structural Significance & Chemical Logic

The 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol core combines three distinct pharmacophoric elements:

-

3-Trifluoromethyl Group: Increases lipophilicity and metabolic stability by blocking C3 oxidation. It also lowers the

of the adjacent 4-OH group, enhancing its hydrogen bond donor capability. -

1-Phenyl Ring: Provides a hydrophobic anchor, often engaging in

stacking interactions within protein binding pockets (e.g., COX-2, HPPD). -

4-Hydroxyl Group: The primary handle for derivatization. Unlike pyrazol-5-ols, which exist largely as pyrazolone tautomers, the pyrazol-4-ol tautomer is generally stable, particularly when stabilized by the electron-withdrawing

group.

Synthetic Methodologies

Accessing the 4-hydroxy-3-trifluoromethylpyrazole core requires overcoming the regioselectivity challenges inherent to fluorine chemistry. Two primary routes are recommended based on scale and required purity.

Route A: The "Oxidative Hydroxylation" (High Precision)

This is the preferred route for generating high-purity research samples. It avoids the complex purification often required in direct cyclization methods.

Mechanism:

-

Cyclization: Condensation of ethyl 4,4,4-trifluoroacetoacetate with triethyl orthoformate, followed by phenylhydrazine, yields the 4-unsubstituted pyrazole.

-

Bromination: Electrophilic aromatic substitution at the C4 position.

-

Metal-Halogen Exchange: Lithium-halogen exchange followed by boronate trapping.

-

Oxidation: Conversion of the boronic acid to the phenol-like 4-OH.

Route B: Direct Cyclization (Industrial Scale Candidate)

Involves the reaction of phenylhydrazine with a 2-alkoxy-3-(trifluoromethyl)-1,3-dicarbonyl equivalent. While shorter, the precursors are often unstable or expensive.

Visualization of Synthetic Workflow

Figure 1: Step-by-step synthetic pathway from commodity starting materials to the target 4-hydroxy pyrazole.

Experimental Protocol: Oxidative Hydroxylation Route

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Synthesis of 4-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

-

Dissolve 1-phenyl-3-(trifluoromethyl)-1H-pyrazole (10 mmol) in DMF (20 mL).

-

Add N-Bromosuccinimide (NBS) (11 mmol) portion-wise at 0°C.

-

Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Pour into ice water, filter the precipitate, wash with water, and dry.

-

Yield: Typically 85-90%.

Step 2: Conversion to 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

-

Dissolve the 4-bromo intermediate (5 mmol) in anhydrous THF (15 mL) under Argon.

-

Cool to -78°C. Add n-Butyllithium (2.5 M in hexanes, 5.5 mmol) dropwise. Stir for 30 min.

-

Add Trimethyl borate (6 mmol) rapidly. Allow to warm to room temperature over 2 hours.

-

Oxidation: Cool to 0°C. Add 2M NaOH (5 mL) followed by 30%

(2 mL) dropwise. -

Stir for 1 hour. Acidify with 1M HCl to pH 3.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Structural Activity Relationship (SAR) & Derivatives

The versatility of this scaffold lies in the independent modification of its three vectors.

SAR Logic Table

| Vector | Modification | Effect on Property | Target Application |

| C4-OH | O-Alkylation (Ethers) | Increases metabolic stability; locks conformation. | Kinase Inhibitors |

| C4-OH | O-Acylation (Esters) | Improves membrane permeability (Prodrug). | Agrochemical Delivery |

| C4-OH | Carbamate | AChE inhibition potential; stability. | Insecticides |

| N1-Ar | 2-Pyridyl substitution | Increases water solubility; alters H-bond network. | Pharma (Oral Bioavailability) |

| N1-Ar | 2,6-Dichloro substitution | Increases steric bulk; orthogonal twist. | Herbicides (HPPD mimicry) |

| C3-CF3 | Difluoromethyl ( | H-bond donor capability; reduced lipophilicity. | Fine-tuning LogP |

SAR Visualization

Figure 2: Strategic modification zones for the pyrazole scaffold.

Biological Applications & Case Studies

Pharmaceutical: COX-2 and Kinase Inhibition

The 1,5-diaryl-3-trifluoromethyl pyrazole motif is best known through Celecoxib (Celebrex).[1] While Celecoxib is a sulfonamide, the 4-hydroxy variants serve as potent metabolites or alternative binding cores.

-

Mechanism: The 1-phenyl ring fits into the hydrophobic pocket of COX-2, while the 3-CF3 group provides selectivity over COX-1. The 4-OH group can serve as a hydrogen bond acceptor/donor to the Arg120 residue in the COX channel.

-

Antimicrobial: N-(trifluoromethyl)phenyl substituted pyrazoles have demonstrated efficacy against MRSA by disrupting biofilm formation [1].[2]

Agrochemical: Herbicidal Activity

Derivatives of 4-hydroxypyrazoles are potent inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .

-

Mode of Action: The 4-OH group (often tautomerizing to the ketone) chelates the Iron (Fe2+) in the enzyme's active site.

-

Design Strategy: To maximize activity, the N1-phenyl ring is often substituted with 2,4-dichloro or 2-nitro groups to lock the conformation relative to the pyrazole plane.

References

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 2021. Link

-

Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry, 1997. Link

- Synthesis of 4-(trifluoromethyl)pyrazole derivatives.

-

Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 2021. Link

-

Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones (Analogous Chemistry). ACS Omega, 2022. Link

Sources

In-Depth Technical Guide: In Vitro Screening of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol for Anticancer Activity

A Senior Application Scientist's Field-Proven Insights

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol as a potential anticancer agent. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind each experimental choice, offering a self-validating system for researchers, scientists, and drug development professionals. We will explore a tiered screening cascade, from initial cytotoxicity assessments to the elucidation of potential mechanisms of action, including apoptosis induction and cell cycle arrest. All methodologies are grounded in established, peer-reviewed protocols to ensure reproducibility and scientific rigor. The guide integrates detailed, step-by-step experimental workflows, data presentation tables, and conceptual diagrams to facilitate a thorough understanding of the screening process.

Introduction: Rationale and Compound Overview

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[2][3] The specific compound, 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, integrates several key pharmacophoric features: a phenyl ring which can engage in π-stacking interactions, a trifluoromethyl group that can enhance metabolic stability and cell permeability, and a hydroxyl group on the pyrazole ring, which can act as a hydrogen bond donor or acceptor.[4]

The rationale for screening this particular molecule stems from the known anticancer activities of other pyrazole derivatives which have been shown to target various cellular pathways crucial for cancer cell proliferation and survival.[5][6] This guide outlines a systematic in vitro approach to determine if 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol exhibits cytotoxic effects against cancer cells and to provide initial insights into its mechanism of action.

Tier 1: Primary Cytotoxicity Screening

The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit cancer cell growth or induce cell death. A robust and high-throughput assay is essential for this primary screening. The MTT assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.[7]

Experimental Workflow: MTT Assay

Caption: Workflow for Annexin V/PI apoptosis assay.

Step-by-Step Protocol: Annexin V/PI Staining

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol at its predetermined IC50 concentration for 24 to 48 hours. Include a vehicle-treated control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and collect the culture medium to include any detached cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately using a flow cytometer.

-

The data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

-

Tier 3: Investigating Effects on Cell Cycle Progression

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.

Principle of Cell Cycle Analysis by PI Staining

Propidium iodide (PI) is a stoichiometric DNA-binding dye. The amount of PI that binds to the DNA of a cell is directly proportional to the amount of DNA in that cell. By staining a population of cells with PI and analyzing them by flow cytometry, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). [8][9]

Experimental Workflow: Cell Cycle Analysis

Sources

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold [ouci.dntb.gov.ua]

- 3. academicstrive.com [academicstrive.com]

- 4. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one | MDPI [mdpi.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. vet.cornell.edu [vet.cornell.edu]

preliminary investigation of anti-inflammatory properties of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Technical Whitepaper: Pharmacological Evaluation of 1-Phenyl-3-(Trifluoromethyl)-1H-Pyrazol-4-ol

Executive Summary & Structural Rationale

This guide outlines the critical path for evaluating the anti-inflammatory potential of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol . As drug discovery shifts toward fluorinated scaffolds to enhance metabolic stability and lipophilicity, this specific pyrazole derivative presents a compelling candidate for investigation.

The Structural Logic: The molecule comprises a pyrazole core—a privileged scaffold in medicinal chemistry (e.g., Celecoxib, Lonazolac)—decorated with two critical functional groups:

-

Trifluoromethyl Group (

) at C3: This group is electron-withdrawing, increasing the acidity of the neighboring proton (if present) and significantly enhancing lipophilicity. This facilitates membrane permeability and metabolic resistance against oxidative degradation. -

Hydroxyl Group (

) at C4: This moiety acts as a hydrogen bond donor/acceptor, critical for interacting with the hydrophilic pockets of target enzymes like Cyclooxygenase (COX). However, it also presents a metabolic handle for glucuronidation, which must be assessed early.

Investigation Workflow

To ensure scientific rigor, the investigation must proceed from computational prediction to biological validation.

Figure 1: The critical path for pharmacological validation, incorporating "Go/No-Go" decision gates.

Phase I: In Silico Molecular Docking

Before wet-lab experimentation, molecular docking is required to predict binding affinity and orientation within the COX-2 active site.

Protocol:

-

Ligand Preparation: Minimize the energy of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol using DFT (Density Functional Theory) methods (B3LYP/6-31G*) to determine the stable conformer.

-

Target Retrieval: Download the crystal structure of COX-2 (e.g., PDB ID: 3LN1 , complexed with Celecoxib) and COX-1 (e.g., PDB ID: 1EQG ) from the Protein Data Bank.

-

Docking Execution: Use AutoDock Vina or Glide.

-

Grid Box: Center on the co-crystallized ligand.

-

Validation: Re-dock the native ligand (Celecoxib); RMSD must be

.

-

Success Criteria:

The candidate should exhibit a binding energy lower (more negative) than

Phase II: In Vitro Non-Enzymatic Screening

These assays provide a rapid, cost-effective estimation of anti-inflammatory potential by mimicking the stabilization of lysosomal membranes.

A. Inhibition of Albumin Denaturation

Inflammation induces protein denaturation. Agents that prevent this can stabilize lysosomal membranes.

Methodology:

-

Preparation: Prepare a reaction mixture containing:

- of egg albumin (fresh hen’s egg albumin).

- of phosphate-buffered saline (PBS, pH 6.4).

-

of test compound (concentrations: 10, 20, 40, 80, 100

-

Control: Use Diclofenac Sodium as the standard reference.

-

Incubation: Incubate at

for 15 minutes, then heat at -

Measurement: Measure absorbance at 660 nm .

Calculation:

B. HRBC Membrane Stabilization Method

This assay correlates directly with the compound's ability to prevent the release of lysosomal constituents of neutrophils.

Methodology:

-

Blood Source: Collect fresh human blood (healthy volunteer, no NSAIDs for 2 weeks) into Alsever’s solution. Centrifuge at 3000 rpm to pack cells.

-

Hypotonic Stress: Prepare Hyposaline (0.36% NaCl).

-

Treatment: Mix

of suspension + -

Quantification: Hemoglobin content in the supernatant is measured at 560 nm .

Data Presentation Template:

| Concentration ( | % Inhibition (Test Compound) | % Inhibition (Diclofenac Std) | P-Value |

| 10 | [Data] | [Data] | < 0.05 |

| 50 | [Data] | [Data] | < 0.01 |

| 100 | [Data] | [Data] | < 0.001 |

| IC50 | Calculated Value | Reference Value | - |

Phase III: Mechanistic Enzymatic Profiling (COX-1/COX-2)

To confirm the mechanism, direct enzymatic inhibition must be quantified. The pyrazole scaffold suggests COX-2 selectivity, which is desirable to avoid gastric side effects.

Protocol: Use a commercial COX Fluorescent Inhibitor Screening Assay Kit (e.g., Cayman Chemical Item No. 700100).

-

Mechanism: Peroxidase activity of COX is assayed by monitoring the appearance of oxidized ADHP (10-acetyl-3,7-dihydroxyphenoxazine), which fluoresces (Ex: 530nm, Em: 585nm).

-

Selectivity Index (SI): Calculate SI as

.-

Interpretation: An SI

indicates significant COX-2 selectivity.

-

Figure 2: The Arachidonic Acid Cascade. The goal is selective inhibition of the COX-2 branch to reduce inflammation while preserving COX-1 mediated gastric protection.

Phase IV: In Vivo Validation (Carrageenan-Induced Paw Edema)

Note: All in vivo studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

This model is biphasic:

-

0–2.5 hrs: Release of histamine, serotonin, and bradykinin.

-

2.5–6 hrs: Release of prostaglandins (COX dependent). This is the window where the test compound must show efficacy.

Protocol:

-

Subjects: Wistar albino rats (150–200g),

per group. -

Groups:

-

Group I: Vehicle Control (1% CMC).

-

Group II: Standard (Celecoxib 10 mg/kg, p.o.).

-

Group III: Test Compound (Low Dose).

-

Group IV: Test Compound (High Dose).

-

-

Induction: Inject

of 1% w/v Carrageenan into the sub-plantar region of the right hind paw. -

Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.

Efficacy Calculation:

References

-

Bekhit, A. A., & Fahmy, H. T. (2003). Design and synthesis of some substituted pyrazoles as anti-inflammatory agents. Archiv der Pharmazie, 336(3), 111-118.

-

Chandra, S., et al. (2012). Evaluation of in vitro anti-inflammatory activity of coffee against the denaturation of protein. Asian Pacific Journal of Tropical Biomedicine, 2(1), S178-S180.

-

Garg, S. N., et al. (2010). Synthesis and anti-inflammatory activity of some new 1,3,5-trisubstituted pyrazoles. European Journal of Medicinal Chemistry, 45(4), 1529-1535.

-

Cayman Chemical. (2023). COX Fluorescent Inhibitor Screening Assay Kit Protocol.

-

Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547.

CAS number and IUPAC name for 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

[1][2][3][4]

Executive Summary

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a highly functionalized pyrazole derivative characterized by the presence of a lipophilic trifluoromethyl (

Part 1: Chemical Identity & Physiochemical Profile[2][3]

Core Identification Data

| Parameter | Specification |

| CAS Registry Number | 119868-24-5 |

| IUPAC Name | 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol |

| Synonyms | 4-Hydroxy-1-phenyl-3-(trifluoromethyl)pyrazole; 1-Phenyl-3-trifluoromethyl-4-hydroxypyrazole |

| Molecular Formula | |

| Molecular Weight | 228.17 g/mol |

| SMILES | OC1=CN(C2=CC=CC=C2)N=C1C(F)(F)F |

Physiochemical Properties

The trifluoromethyl group at position 3 significantly alters the acidity and lipophilicity of the 4-hydroxyl group compared to non-fluorinated analogs.

| Property | Value / Description | Significance |

| Physical State | Crystalline Solid | Stable handling for solid-phase synthesis. |

| Predicted pKa | ~6.5 – 7.5 | More acidic than phenol (pKa ~10) due to |

| LogP (Predicted) | ~2.8 | Moderate lipophilicity, suitable for crossing biological membranes. |

| Solubility | DMSO, Methanol, DCM | Low water solubility; requires organic co-solvents for assays. |

Part 2: Synthetic Pathways & Experimental Protocols

Synthesis of 4-hydroxypyrazoles is non-trivial because direct condensation of hydrazines with

Validated Synthetic Workflow

The most robust route involves the Boronic Acid Oxidation Strategy , which ensures regiochemical purity.

Graphviz Diagram: Synthetic Pathway

Detailed Experimental Protocol

Objective: Synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol from 4-bromo precursor.

Reagents:

-

4-Bromo-1-phenyl-3-(trifluoromethyl)pyrazole (1.0 eq)

-

n-Butyllithium (1.1 eq, 2.5M in hexanes)

-

Trimethyl borate (1.2 eq)

-

Hydrogen Peroxide (30% aq, excess)

-

Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

-

Lithiation: In a flame-dried flask under Argon, dissolve 4-bromo-1-phenyl-3-(trifluoromethyl)pyrazole in anhydrous THF. Cool the solution to -78°C .

-

Metal-Halogen Exchange: Dropwise add n-BuLi over 15 minutes. The electron-withdrawing

group stabilizes the pyrazolyl-lithium species, but temperature control is critical to prevent degradation. Stir for 30 min at -78°C. -

Borylation: Add trimethyl borate (

) dropwise. Allow the mixture to warm slowly to room temperature (RT) over 2 hours. This forms the dimethyl boronate ester. -

Oxidation: Cool the reaction mixture to 0°C. Add 2M NaOH (aq) followed by dropwise addition of 30%

. Stir at RT for 1 hour. -

Workup: Quench with saturated

(to destroy excess peroxide). Acidify to pH 4-5 with 1M HCl. Extract with Ethyl Acetate (3x). -

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Part 3: Mechanistic Insights & Reactivity

The "Fluorine Effect" on Acidity

The strategic placement of the trifluoromethyl group at position 3 exerts a powerful inductive effect (

-

Acidity Enhancement: This electron withdrawal stabilizes the phenoxide-like anion formed upon deprotonation of the 4-OH group. Consequently, this compound is significantly more acidic than non-fluorinated pyrazol-4-ols.

-

Binding Affinity: In protein binding pockets, the 4-OH acts as a potent Hydrogen Bond Donor (HBD). The

group often occupies hydrophobic pockets, increasing binding enthalpy.

Graphviz Diagram: Structure-Activity Relationship (SAR)

Part 4: Applications in Drug Discovery

This scaffold is a structural analog to the diarylheterocycle class of drugs, most notably COX-2 inhibitors (e.g., Celecoxib) and p38 MAP kinase inhibitors.

-

Bioisostere for Phenols: The 4-hydroxypyrazole moiety mimics a phenol but with tunable electronic properties, often used to optimize potency and reduce metabolic liability (e.g., glucuronidation).

-

Agrochemicals: The 1-phenyl-3-trifluoromethyl motif is ubiquitous in modern insecticides (e.g., Fipronil derivatives), where the 4-position is often derivatized to modulate solubility and transport.

-

Ligand Design: Used as a chelating ligand precursor or a core for designing metallo-enzyme inhibitors.

References

-

PubChem Compound Summary. "1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS 119868-24-5)." National Center for Biotechnology Information. Link

-

Chemical Synthesis Database. "Synthesis and properties of Pyrazoles: 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol." ChemSynthesis. Link

-

Journal of Fluorine Chemistry. "Synthesis of diversely fluorinated pyrazoles as novel active agrochemical ingredients." J. Fluorine Chem.[4] 2013, 152, 2-11. (Contextual grounding for CF3-pyrazole synthesis).

-

MDPI Molbank. "Synthesis and Characterization of Trifluoromethylated Indenopyrazoles." Molbank 2022, M1483. Link

Precision Modeling of Trifluoromethyl Pyrazoles: A Computational Guide for Drug Discovery

Executive Summary

The incorporation of a trifluoromethyl (

This technical guide provides a rigorous, self-validating computational framework for modeling trifluoromethyl pyrazoles. It moves beyond standard "black-box" calculations, advocating for dispersion-corrected Density Functional Theory (DFT) and explicit solvation protocols to ensure experimental correlation.

Module 1: The Tautomeric Challenge & Electronic Structure

The Core Problem

Pyrazoles exhibit annular tautomerism involving the shift of a proton between nitrogen atoms (

Computational Protocol: Tautomer Ratio Prediction

To accurately predict the dominant species in solution, one must account for the solvent's dielectric stabilization of the more polar tautomer.

Step-by-Step Methodology:

-

Conformational Sampling: Generate rotamers for substituents to avoid local minima.

-

Geometry Optimization: Perform in gas phase using a dispersion-corrected functional.

-

Recommended:

or

-

-

Frequency Analysis: Confirm stationary points (zero imaginary frequencies) and extract Thermal Correction to Gibbs Free Energy (

). -

Solvation Energy: Perform a single-point energy calculation on the optimized geometry using the SMD (Solvation Model based on Density) model.

-

Boltzmann Weighting: Calculate the population ratio using

.

Visualization: Tautomeric Equilibrium Workflow

Caption: Workflow for determining the equilibrium population of pyrazole tautomers.

Module 2: Predicting Synthetic Regioselectivity

The Synthetic Bottleneck

The condensation of hydrazines with trifluoromethyl

Advanced Protocol: Transition State (TS) Modeling

Standard Hard-Soft Acid-Base (HSAB) theory often fails for these systems. A kinetic approach locating the Transition States (TS) for the initial nucleophilic attack is required.

Experimental Setup for Calculation:

-

Guess Structure: Construct the pre-reaction complex where the hydrazine nitrogen is ~2.0 Å from the carbonyl carbon.

-

TS Search: Use the Berny algorithm (Opt=TS).

-

Critical: Calculate the intrinsic reaction coordinate (IRC) to verify the TS connects the correct reactants and intermediates.

-

-

Basis Set Selection: Fluorine atoms require diffuse functions to model the electron density tail correctly.

-

Standard:

is insufficient. -

Required:

or

-

Data Presentation: Regioselectivity Parameters

| Parameter | 1,3-Isomer Pathway (Attack at | 1,5-Isomer Pathway (Attack at | Impact |

| Activation Energy ( | Lower for small R groups | Lower for bulky R groups | Determines Kinetic Product |

| Nucleophilicity | Favored by terminal N ( | Favored by internal N (NHR) | Dictates attacking atom |

| Electronic Bias | Alkyl groups are electron-donating |

Visualization: Regioselectivity Decision Tree

Caption: Kinetic pathways determining the regiochemical outcome of pyrazole cyclization.

Module 3: Physicochemical Profiling (pKa)

The Fluorine Effect on Acidity

The

Protocol: Thermodynamic Cycle

Direct calculation of pKa is error-prone. The Thermodynamic Cycle method cancels out systematic errors by referencing a gas-phase calculation to a solvation cycle.

Equation:

Recommended Level of Theory:

-

Optimization:

-

Solvation:

References

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

- Context: Establishes M06-2X as the benchmark functional for organic thermochemistry and non-covalent interactions relevant to fluorin

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link

- Context: Defines the SMD model, critical for accurate pKa and tautomer ratio calcul

-

Fustero, S., et al. (2011). Fluorine in Heterocyclic Chemistry. Chemical Reviews. Link

- Context: Comprehensive review covering the synthesis and properties of fluorin

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

- Context: Essential reading for understanding why dispersion corrections (D3)

Methodological & Application

Application Notes and Protocols: The 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol Scaffold in Medicinal Chemistry

Introduction: The Pyrazole Nucleus as a Privileged Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its remarkable synthetic versatility and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold."[1][4] This means that the pyrazole core is a recurring motif in a multitude of biologically active compounds, targeting a wide array of physiological pathways.[1][3][5] The value of this scaffold is exemplified by the number of clinically approved drugs, such as the anti-inflammatory agent Celecoxib and the anticoagulant Apixaban, that feature a pyrazole core.[1][6]

This guide focuses on a specific, highly functionalized pyrazole scaffold: 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol . While this exact molecule is not extensively documented, its constituent parts—the 1-phenyl group, the 3-trifluoromethyl substituent, and the 4-hydroxyl group—each contribute unique and valuable properties for drug design. The strategic combination of these functionalities creates a versatile platform for generating compound libraries with diverse pharmacological profiles.

The inclusion of a trifluoromethyl (-CF3) group is particularly noteworthy. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool for optimizing drug candidates.[7][8] The phenyl group at the 1-position provides a key site for synthetic modification, allowing for the exploration of structure-activity relationships (SAR). Finally, the hydroxyl group at the 4-position offers a handle for further derivatization and can participate in crucial hydrogen bonding interactions with biological targets.

These application notes will provide a comprehensive overview of the synthetic strategies, potential therapeutic applications, and key experimental protocols for leveraging the 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol scaffold in a drug discovery program.

I. Synthetic Strategies and Core Functionalization

The construction of the 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol core and its subsequent derivatization are critical first steps in a medicinal chemistry campaign. Several robust synthetic routes can be employed, with the choice often depending on the availability of starting materials and the desired scale of the reaction.

A. Core Synthesis: The Knorr Pyrazole Synthesis and its Variations

The most common and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[9] For the synthesis of our target scaffold, this would typically involve the reaction of phenylhydrazine with a trifluoromethylated 1,3-dicarbonyl synthon.

A plausible and efficient route to the core scaffold is the condensation of a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, with phenylhydrazine. This reaction proceeds via a cyclocondensation mechanism to yield the desired pyrazol-4-ol.

General Synthetic Scheme:

Figure 1: General synthetic route to the pyrazol-4-ol core.

B. Key Derivatization Strategies

Once the core scaffold is in hand, the real power of this system comes from the ability to readily derivatize it at multiple positions. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

1. Modification of the N1-Phenyl Ring:

The phenyl ring at the N1 position is a prime target for modification. By employing substituted phenylhydrazines in the initial pyrazole synthesis, a wide variety of analogs can be generated. This allows for the introduction of various functional groups (e.g., halogens, alkyl, alkoxy, nitro, cyano) to probe for favorable interactions with the target protein.

2. Derivatization of the C4-Hydroxyl Group:

The hydroxyl group at the C4 position is a versatile handle for further functionalization. It can be readily converted into ethers, esters, or other functional groups. This position is often crucial for establishing key hydrogen bond interactions within a protein's binding pocket.

3. Functionalization of the Pyrazole Ring:

While the 1, 3, and 4 positions are defined by the core scaffold, the C5 position of the pyrazole ring can also be a site for modification, although this often requires more complex synthetic strategies.

II. Potential Therapeutic Applications and Biological Targets

The inherent structural features of the 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol scaffold suggest its potential utility across a range of therapeutic areas. Pyrazole-containing compounds are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][3][5][10]

A. Protein Kinase Inhibition

A significant number of pyrazole-based compounds have been developed as protein kinase inhibitors.[4][11] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold can serve as an excellent template for designing inhibitors that target the ATP-binding site of kinases.

For instance, pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of FLT3-ITD, a key driver in acute myeloid leukemia (AML).[12] The 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol scaffold could be similarly explored for its potential to inhibit various kinases implicated in cancer and inflammatory diseases.

Hypothetical Kinase Inhibition Pathway:

Figure 2: Potential mechanism of action for a pyrazole-based kinase inhibitor.

B. Anti-inflammatory Activity

Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prime example.[1] Many pyrazole-containing compounds exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[5] The structural features of the 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol scaffold make it a promising candidate for the development of novel COX inhibitors or modulators of other inflammatory pathways.

C. Antimicrobial and Antiviral Applications

The pyrazole nucleus is also found in numerous compounds with antimicrobial and antiviral properties.[3][5] These compounds can act through various mechanisms, such as inhibiting essential microbial enzymes or disrupting viral replication processes.[5] The 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol scaffold could be explored for the development of new agents to combat infectious diseases, including drug-resistant bacterial strains.

D. Central Nervous System (CNS) Disorders

There is growing interest in the application of pyrazole derivatives for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[6][9][13] The ability of the trifluoromethyl group to enhance blood-brain barrier penetration makes this scaffold particularly attractive for developing CNS-active compounds.

III. Experimental Protocols

The following protocols provide a general framework for the synthesis and initial biological evaluation of a library of compounds based on the 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol scaffold.

A. Protocol 1: Synthesis of the Core Scaffold

Objective: To synthesize 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Phenylhydrazine

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware for reflux and workup

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in absolute ethanol.

-

Add phenylhydrazine (1.05 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

-

Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

B. Protocol 2: Parallel Synthesis of a Derivatized Library

Objective: To generate a library of analogs with substitutions on the N1-phenyl ring.

Workflow:

Figure 3: Workflow for parallel synthesis of a pyrazole library.

Procedure:

This protocol is best performed in a parallel synthesis format using a 96-well reaction block.

-

Dispense a stock solution of ethyl 4,4,4-trifluoroacetoacetate in ethanol to each well of the reaction block.

-